molecular formula C13H19NO4S B2941110 2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid CAS No. 1009235-36-2

2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid

Cat. No.: B2941110
CAS No.: 1009235-36-2
M. Wt: 285.36
InChI Key: VCLPOYKTLXKPGE-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid” is closely related to the one you asked about . It has a molecular weight of 287.34 and its IUPAC name is N-[(3,4-dimethylphenyl)sulfonyl]threonine . It’s a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid” is 1S/C12H17NO5S/c1-7-4-5-10(6-8(7)2)19(17,18)13-11(9(3)14)12(15)16/h4-6,9,11,13-14H,1-3H3,(H,15,16) .


Physical And Chemical Properties Analysis

The compound “2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid” is a powder at room temperature . It has a molecular weight of 287.34 .

Scientific Research Applications

Overview

The specific chemical compound 2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid has not been directly identified in the retrieved scientific literature. However, exploring the broader context of research around similar compounds and their applications can provide insights into potential areas where such a molecule might have relevance. The following are areas connected to the structural features or functional groups of the compound , highlighting the types of research applications and findings related to compounds with somewhat similar chemical characteristics.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a critical area of research for environmental remediation, focusing on the degradation of persistent organic pollutants in water. For compounds with complex structures, such as this compound, AOPs offer a pathway for breakdown and neutralization. Research has extensively covered the degradation pathways, by-products, and the biotoxicity of organic pollutants, providing a foundation for understanding how similar compounds might be treated using these technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Effects of Phenolic Compounds

Phenolic compounds, such as chlorogenic acid (CGA), are known for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. While this compound does not directly fall into this category, research into the biological activities of phenolic acids can offer insights into potential health-related applications of a wide array of compounds, including those with unique structural features (Naveed et al., 2018).

Environmental Impact of Industrial Compounds

Studies have also delved into the environmental fate, toxicity, and remediation strategies for industrial chemicals, including perfluorinated compounds like PFOS and PFOA. These investigations shed light on the persistence, bioaccumulation, and potential health risks associated with synthetic chemicals, providing a backdrop for evaluating the environmental and health implications of other complex molecules, including this compound (Post, Cohn, & Cooper, 2012).

Safety and Hazards

The safety data sheet for a similar compound, “Benzenesulfonyl chloride”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . It may also cause respiratory irritation .

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-6-5-9(3)10(4)7-11/h5-8,12,14H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLPOYKTLXKPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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